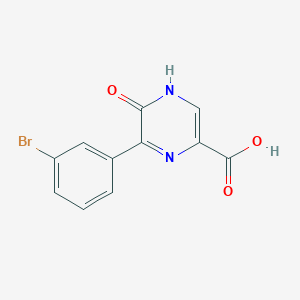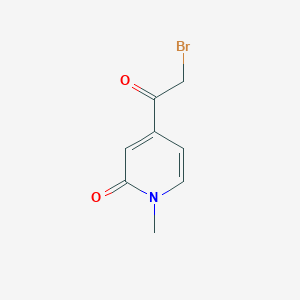
4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridinone, featuring a bromoacetyl group at the 2-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one typically involves the bromination of 1-methylpyridin-2(1H)-one followed by acetylation. One common method is as follows:
Bromination: 1-methylpyridin-2(1H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.
Acetylation: The brominated intermediate is then reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted pyridinone derivatives.
Reduction: Formation of 4-(2-hydroxyethyl)-1-methylpyridin-2(1H)-one.
Oxidation: Formation of 4-(2-carboxyacetyl)-1-methylpyridin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the preparation of functionalized materials for electronic and photonic applications.
Wirkmechanismus
The mechanism of action of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the target enzyme. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The molecular targets and pathways involved vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar structure but with a benzonitrile moiety instead of a pyridinone ring.
4-(2-Bromoacetyl)phenol: Contains a phenol group instead of a pyridinone ring.
4-(2-Bromoacetyl)aniline: Features an aniline group instead of a pyridinone ring.
Uniqueness
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is unique due to the presence of both a bromoacetyl group and a methyl-substituted pyridinone ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
4-(2-bromoacetyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H8BrNO2/c1-10-3-2-6(4-8(10)12)7(11)5-9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MLCUXBNIXQOYIT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=CC1=O)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

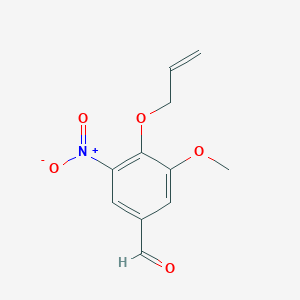
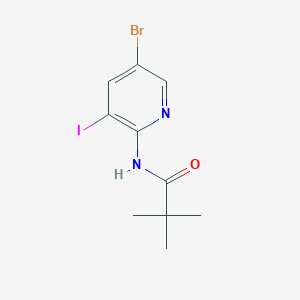
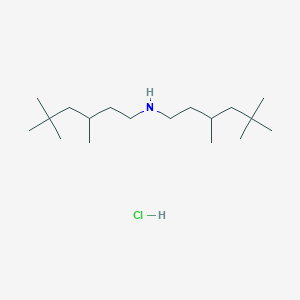
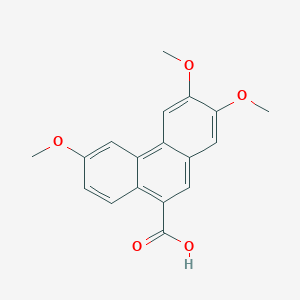


![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
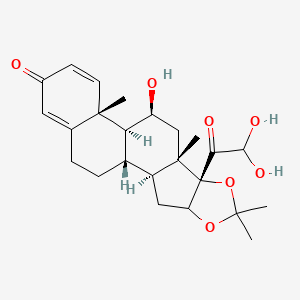

![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
